tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC15907852
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | tert-butyl 2-(1-aminopropyl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O2/c1-5-12(17)14-10-11-8-6-7-9-13(11)18(14)15(19)20-16(2,3)4/h6-10,12H,5,17H2,1-4H3 |
| Standard InChI Key | ASFMTXUFPSDTNE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |
Introduction
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate typically involves multi-step protocols:
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Indole Functionalization: Starting with 2-substituted indoles, the Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Aminopropyl Incorporation: A Michael addition or alkylation reaction installs the aminopropyl group. For example, reacting 2-lithioindole with acrylonitrile followed by reduction yields the amine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85–90% | |
| Aminopropyl Addition | Acrylonitrile, LiHMDS, THF | 70–75% | |
| Nitrile Reduction | H₂, Ra-Ni, EtOH | 80–85% |
Catalytic Systems
Recent advances employ Brønsted acid ionic liquids (e.g., 1a/butyl acetate) to optimize yields. These systems reduce reliance on toxic solvents like toluene while maintaining efficiencies >90% .
Physicochemical and Spectroscopic Data
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H, H-7), 7.35–7.20 (m, 3H, H-4–6), 4.15 (q, 2H, Boc-CH₂), 3.02 (t, 2H, NH₂-CH₂) .
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IR (ATR): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O-C) .
Biological and Pharmacological Applications
Neurological Activity
The indole scaffold mimics serotonin and tryptamine, enabling interactions with neurotransmitter receptors. Preliminary studies suggest affinity for 5-HT₂A and NMDA receptors, implicating roles in depression and neuropathic pain .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| tert-Butyl 4-(2-aminopropyl)indole-1-carboxylate | 5-HT₂A | 15 μM | |
| tert-Butyl 3-iodoindole-1-carboxylate | Tyrosine kinase | 22 μM |
Structural Analogs and Derivatives
Positional Isomers
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tert-Butyl 4-(2-aminopropyl)indole-1-carboxylate: Substitution at the 4-position reduces LogP (2.45) compared to the 2-isomer (2.88), altering blood-brain barrier permeability .
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tert-Butyl 3-iodoindole-1-carboxylate: Iodine at the 3-position enables Suzuki-Miyaura cross-coupling for radiopharmaceutical applications .
Table 4: Comparative Properties of Indole Derivatives
| Compound | Substituent Position | LogP | TPSA (Ų) |
|---|---|---|---|
| 2-(1-Aminopropyl) derivative | 2 | 2.88 | 57.25 |
| 4-(2-Aminopropyl) derivative | 4 | 2.45 | 57.25 |
| 3-Iodo derivative | 3 | 3.12 | 45.90 |
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